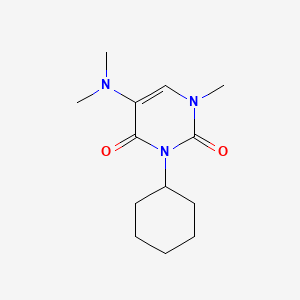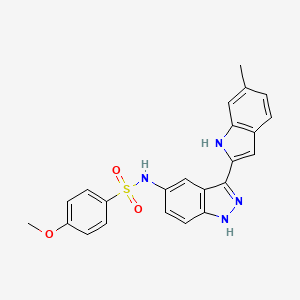
4-methoxy-N-(3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]Benzenesulfonamide is a complex organic compound that features both indole and indazole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]Benzenesulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the indole and indazole intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]Benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and indazole rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]Benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]Benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the activity of kinases or other signaling molecules, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Indomethacin: Another indole derivative with anti-inflammatory properties.
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole moiety.
Uniqueness
What sets 4-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]Benzenesulfonamide apart is its dual indole-indazole structure, which allows for more diverse biological interactions. This makes it a versatile compound in drug discovery and development .
Propiedades
Fórmula molecular |
C23H20N4O3S |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
4-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H20N4O3S/c1-14-3-4-15-12-22(24-21(15)11-14)23-19-13-16(5-10-20(19)25-26-23)27-31(28,29)18-8-6-17(30-2)7-9-18/h3-13,24,27H,1-2H3,(H,25,26) |
Clave InChI |
MZNVLJPQBQLFSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3C=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


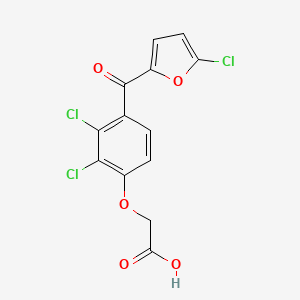
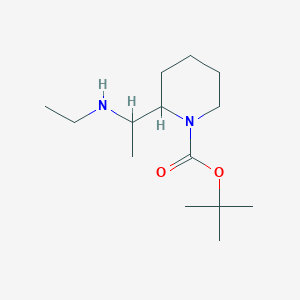
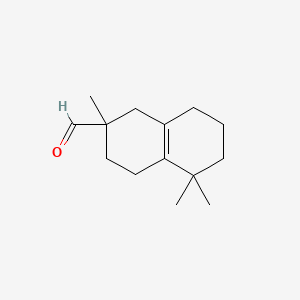
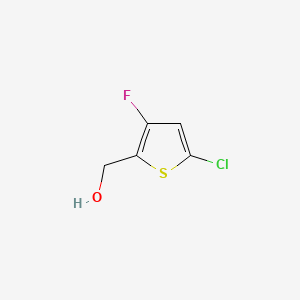
![3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol](/img/structure/B13945648.png)
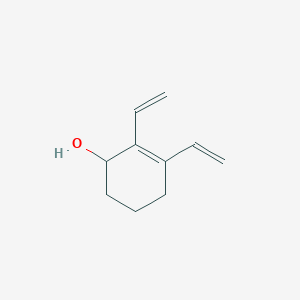
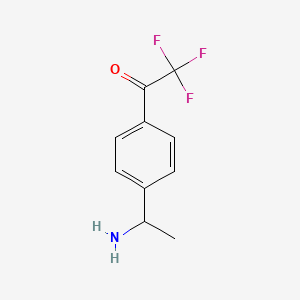
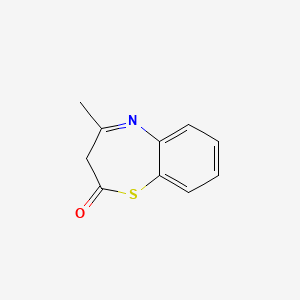
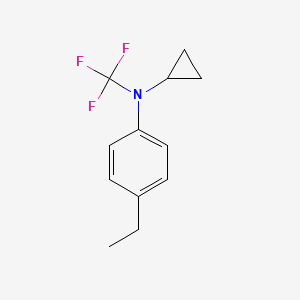
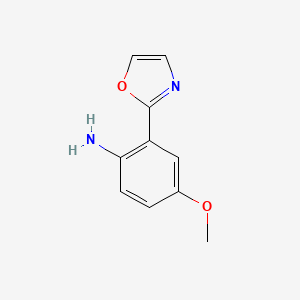
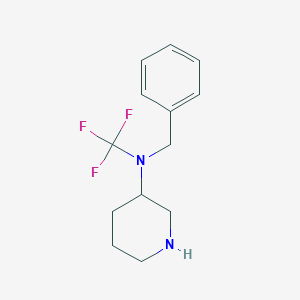
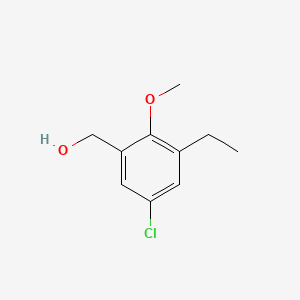
![2-Cyanobenzo[d]thiazol-6-yl acetate](/img/structure/B13945700.png)
